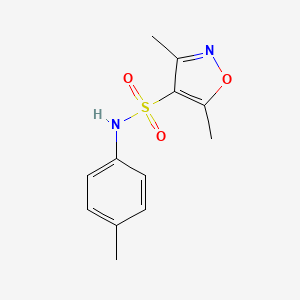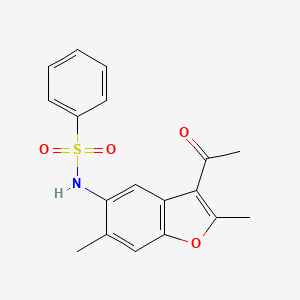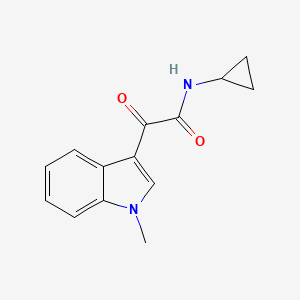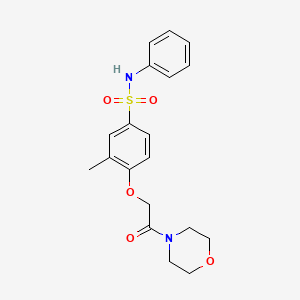
3,5-dimethyl-N-(4-methylphenyl)isoxazole-4-sulfonamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those similar to "3,5-dimethyl-N-(4-methylphenyl)isoxazole-4-sulfonamide," involves key steps starting from basic isoxazole scaffolds. For instance, Filimonov et al. (2006) discussed the synthesis of novel 5-substituted 3-methylisoxazole-4-sulfonamides starting from 3,5-dimethylisoxazole. This process includes generating 3,5-dimethylisoxazole-4-sulfonamides followed by reactions with N-(dimethoxymethyl)-N,N-dimethylamine or various aromatic and heteroaromatic aldehydes, leading to a series of novel derivatives (Filimonov et al., 2006).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be intricate, with studies like those on proton tautomerism and stereoisomerism providing insight into the structural changes associated with such compounds. Pyrih et al. (2023) investigated the structural aspects of compounds closely related to "this compound," highlighting the importance of molecular conformation in understanding the properties of these molecules (Pyrih et al., 2023).
Applications De Recherche Scientifique
Synthesis of Novel Derivatives
A study by Filimonov et al. (2006) focused on the synthesis of novel sulfonamide derivatives of 5-substituted-3-methylisoxazole, starting from 3,5-dimethylisoxazole. This research highlights the generation of 3,5-dimethylisoxazole-4-sulfonamides and their reactions with various compounds, resulting in a series of novel aryl/heteroaryl- and aminovinylsubstituted derivatives of the isoxazole heterocycle. The scope and limitations of this approach are discussed in their work, contributing to the field of chemical synthesis and modification of isoxazole compounds (Filimonov et al., 2006).
Endothelin Receptor Antagonism
Research by Humphreys et al. (2003) explored the optimization of a class of compounds including 3,5-dimethyl-N-(4-methylphenyl)isoxazole-4-sulfonamide as selective endothelin (ET) receptor antagonists. The study identified an initial lead compound and conducted focused studies to find more metabolically stable analogues while maintaining potency. This work is significant in the development of endothelin receptor antagonists for potential therapeutic applications (Humphreys et al., 2003).
Pharmacological Properties
Schnitzer and Foster (1946) investigated the pharmacological and chemotherapeutic properties of 3,4-Dimethyl-5-sulfanilamido-isoxazole (a related compound). They reported good solubility, low toxicity, and chemotherapeutic activity against gram-positive and gram-negative pathogens, indicating the potential therapeutic applications of such compounds (Schnitzer & Foster, 1946).
Molecular Conformation Studies
Erturk et al. (2016) conducted a study on sulfonamide derivatives, focusing on molecular conformation and tautomeric forms. This research is pertinent to understanding the pharmaceutical and biological activities of these compounds, including those related to this compound (Erturk et al., 2016).
Orientations Futures
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs using this information .
Propriétés
IUPAC Name |
3,5-dimethyl-N-(4-methylphenyl)-1,2-oxazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8-4-6-11(7-5-8)14-18(15,16)12-9(2)13-17-10(12)3/h4-7,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYSUKGXZIOMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(ON=C2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49726479 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[5-(1-phenoxyethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4420982.png)
![N-1-adamantyl-2-[(3-cyano-4,6-dimethylpyridin-2-yl)thio]acetamide](/img/structure/B4420990.png)





![2-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4421030.png)

![3-[(1-adamantylamino)sulfonyl]benzoic acid](/img/structure/B4421036.png)
![3-(3,4-dimethoxyphenyl)-5-[1-(4-methylphenoxy)ethyl]-1,2,4-oxadiazole](/img/structure/B4421044.png)
![2-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4421053.png)
![methyl {[5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B4421055.png)
